molecular formula C17H26N2O2 B7664067 N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide

N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide

Katalognummer: B7664067
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: JEZJECRDYXFLAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide, also known as GW501516, is a synthetic ligand of peroxisome proliferator-activated receptor delta (PPARδ). It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency in 2009.

Wirkmechanismus

N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide acts as a PPARδ agonist, which means that it binds to and activates PPARδ receptors in the body. This activation leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also promotes the expression of genes involved in lipid metabolism, such as carnitine palmitoyltransferase-1 (CPT-1) and uncoupling protein-2 (UCP-2).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal and human studies. These include an increase in endurance and exercise capacity, a decrease in body fat mass and serum triglyceride levels, and an improvement in insulin sensitivity and glucose tolerance. It has also been reported to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and solubility in water. However, it also has some limitations, such as its short half-life, potential toxicity at high doses, and lack of long-term safety data.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide. These include further investigations into its therapeutic applications in metabolic and cardiovascular diseases, as well as its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more studies are needed to assess its long-term safety and efficacy in humans, as well as its potential for abuse in athletic performance.

Synthesemethoden

The synthesis of N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide involves several steps, including the condensation of 4-(hydroxymethyl)phenylacetic acid with cyclohexanone, followed by reduction and acetylation. The final product is obtained through a purification process involving recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has also been investigated for its cardiovascular benefits, including its ability to improve lipid metabolism, reduce inflammation, and promote angiogenesis.

Eigenschaften

IUPAC Name

N-[4-[2-[4-(hydroxymethyl)phenyl]ethylamino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(21)19-17-8-6-16(7-9-17)18-11-10-14-2-4-15(12-20)5-3-14/h2-5,16-18,20H,6-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZJECRDYXFLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NCCC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.